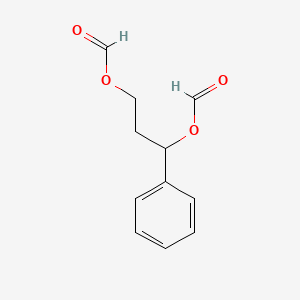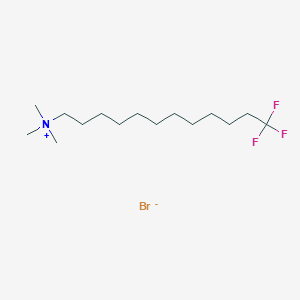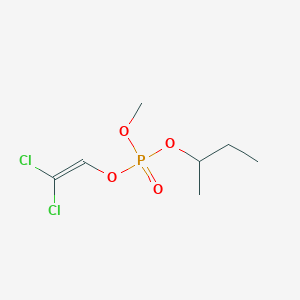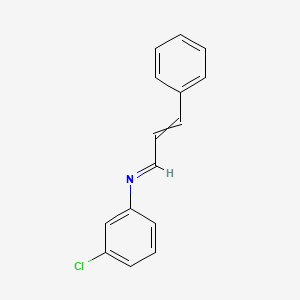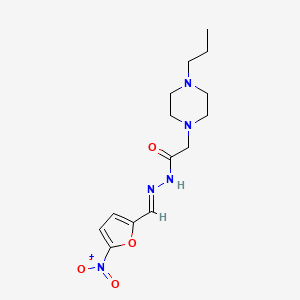
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with (4-propylpiperazinylacetyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazone bond. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and furan derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound
科学的研究の応用
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The nitro group is particularly important for its antimicrobial activity, as it can generate reactive oxygen species that damage bacterial cells.
類似化合物との比較
Similar Compounds
5-Nitro-2-furaldehyde: A precursor to the compound, known for its use in organic synthesis.
Nitrofural: A related compound with antimicrobial properties, used in topical treatments.
Furfural: Another furan derivative, used in the production of resins and as a solvent.
Uniqueness
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone is unique due to its specific structure, which combines the properties of 5-nitro-2-furaldehyde and (4-propylpiperazinylacetyl)hydrazine. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
33165-18-3 |
|---|---|
分子式 |
C14H21N5O4 |
分子量 |
323.35 g/mol |
IUPAC名 |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(4-propylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N5O4/c1-2-5-17-6-8-18(9-7-17)11-13(20)16-15-10-12-3-4-14(23-12)19(21)22/h3-4,10H,2,5-9,11H2,1H3,(H,16,20)/b15-10+ |
InChIキー |
XNTLMQPDSQCANY-XNTDXEJSSA-N |
異性体SMILES |
CCCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
CCCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
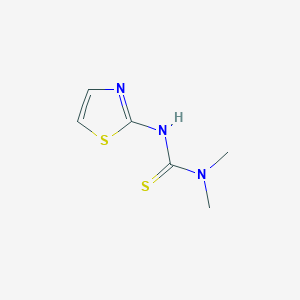
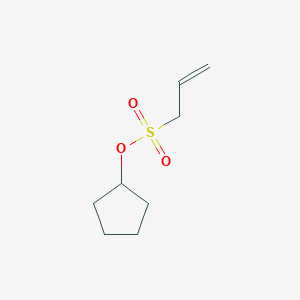
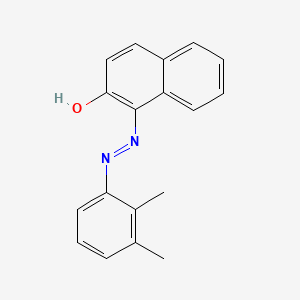
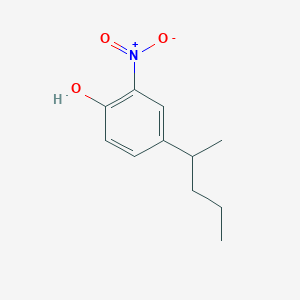
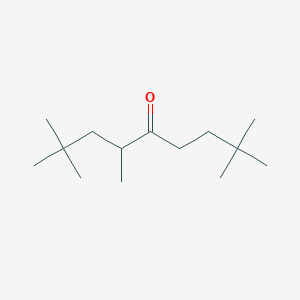
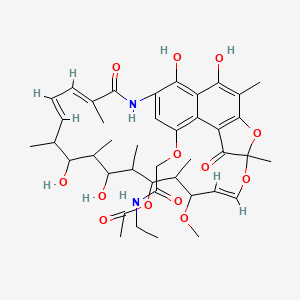
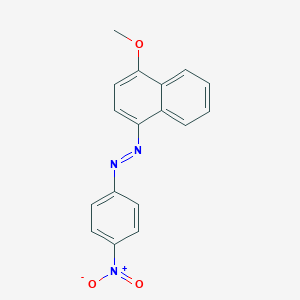
![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
